

A Researcher's Guide to the Analytical Characterization of Boc-Lys(Z)-OH

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Compound of Interest

Compound Name: Boc-Lys(Z)-OH

Cat. No.: B557102

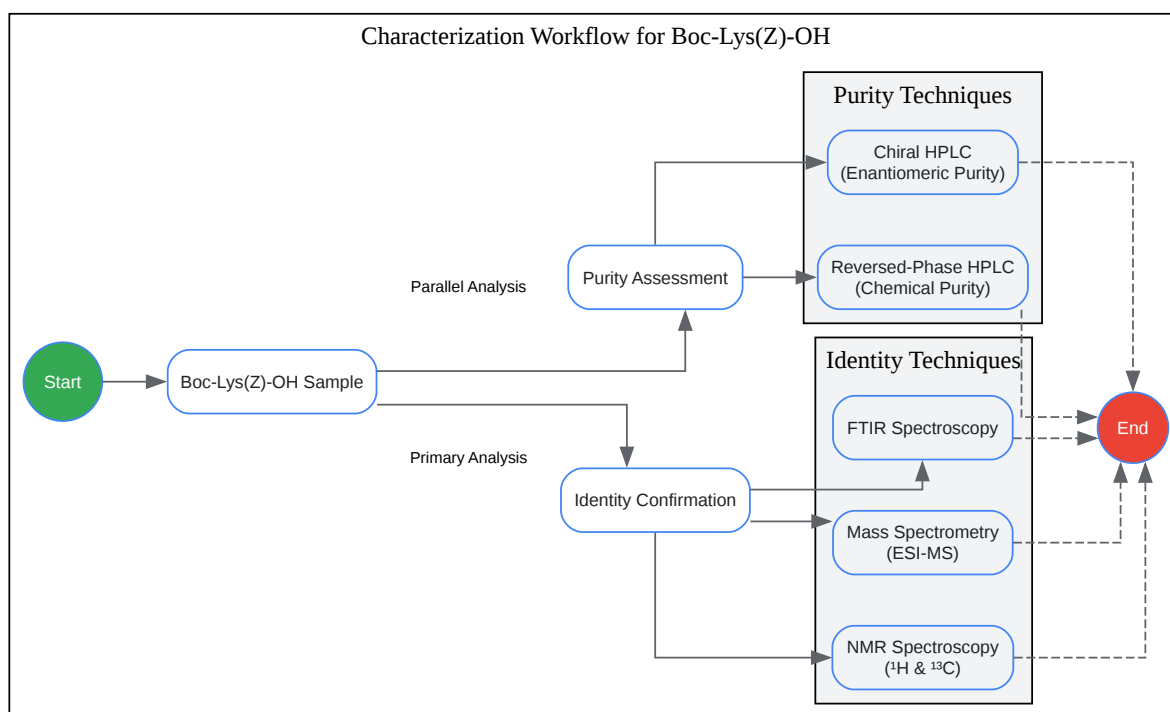
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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity and structural integrity of protected amino acids are paramount. **Boc-Lys(Z)-OH**, a critical building block, requires rigorous analytical characterization to ensure the quality and success of peptide synthesis. This guide provides a comparative overview of key analytical methods for the characterization of **Boc-Lys(Z)-OH**, complete with experimental protocols and supporting data to aid in method selection and implementation.

Structural Confirmation and Purity Assessment: A Multi-Modal Approach

The comprehensive characterization of **Boc-Lys(Z)-OH** relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stability. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the molecule's properties.

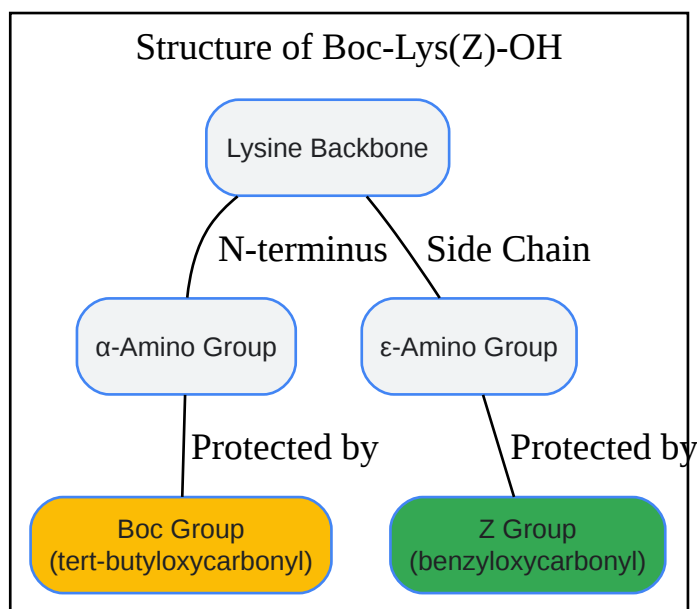
A logical workflow for the complete characterization of **Boc-Lys(Z)-OH** is presented below. This workflow ensures that both the identity and purity of the material are confirmed before its use in synthesis.



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Caption: Overall workflow for the analytical characterization of **Boc-Lys(Z)-OH**.

The structure of **Boc-Lys(Z)-OH**, with its distinct protecting groups, is key to its function. The tert-butyloxycarbonyl (Boc) group protects the α -amino group, while the benzyloxycarbonyl (Z) group protects the ϵ -amino group of the lysine side chain.



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Caption: Diagram of **Boc-Lys(Z)-OH** illustrating the protecting groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of **Boc-Lys(Z)-OH**. Both reversed-phase and chiral HPLC methods are employed to determine chemical and enantiomeric purity, respectively.

Comparison of HPLC Methods

Parameter	Reversed-Phase HPLC	Chiral HPLC
Primary Use	Chemical Purity (%)	Enantiomeric Purity (% ee)
Stationary Phase	C18 or Phenyl-Hexyl	Polysaccharide-based (e.g., Lux Cellulose-2)[1][2]
Mobile Phase	Acetonitrile/Water with TFA or Formic Acid	Acetonitrile/Water or Methanol/Water with additives[1][2]
Typical Purity	≥98%	>99% ee[2]
Detection	UV at 210-220 nm	UV at 220 nm or 262 nm[2][3]

Experimental Protocols

Reversed-Phase HPLC for Chemical Purity:

- Column: C18, 5 µm, 4.6 x 250 mm.[4]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
- Mobile Phase B: 0.1% TFA in Acetonitrile.[5]
- Gradient: 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 25 °C.
- Detection: UV at 220 nm.[2]
- Sample Preparation: Dissolve 1 mg of **Boc-Lys(Z)-OH** in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Chiral HPLC for Enantiomeric Purity:

- Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm.[2]

- Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% TFA.[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: Ambient.[2]
- Detection: UV at 220 nm.[2]
- Sample Preparation: Dissolve 1 mg of **Boc-Lys(Z)-OH** in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of **Boc-Lys(Z)-OH**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom in the molecule.

Key NMR Data for **Boc-Lys(Z)-OH**

Nucleus	Chemical Shift (δ , ppm)	Assignment
^1H	~ 7.35	Aromatic protons of the Z group (5H, multiplet)
^1H	~ 5.10	Methylene protons of the Z group ($-\text{CH}_2-$) (2H, singlet)
^1H	~ 4.20	α -CH of Lysine (1H, multiplet)
^1H	~ 3.10	ϵ - CH_2 of Lysine (2H, multiplet)
^1H	$\sim 1.80 - 1.30$	β , γ , δ - CH_2 of Lysine (6H, multiplet)
^1H	~ 1.45	tert-butyl protons of the Boc group (9H, singlet)
^{13}C	~ 175	Carboxyl carbon ($\text{C}=\text{O}$)
^{13}C	~ 156	Carbonyl carbon of Boc and Z groups
^{13}C	$\sim 137, 128, 127$	Aromatic carbons of the Z group
^{13}C	~ 80	Quaternary carbon of the Boc group
^{13}C	~ 66	Methylene carbon of the Z group ($-\text{CH}_2-$)
^{13}C	~ 54	α -carbon of Lysine
^{13}C	~ 40	ϵ -carbon of Lysine
^{13}C	$\sim 31, 29, 22$	β , γ , δ -carbons of Lysine
^{13}C	~ 28	Methyl carbons of the Boc group

Experimental Protocol for NMR

- Instrument: 400 MHz NMR Spectrometer.[6]

- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- Concentration: 5-10 mg/mL.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- ^1H NMR Acquisition: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of **Boc-Lys(Z)-OH** and providing further structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	$\text{C}_{19}\text{H}_{28}\text{N}_2\text{O}_6$
Molecular Weight	380.44 g/mol
$[\text{M}+\text{H}]^+$ (protonated)	m/z 381.20
$[\text{M}+\text{Na}]^+$ (sodiated)	m/z 403.18
Key Fragments (ESI-MS/MS)	Loss of Boc group (-100 Da), Loss of Z group (-135 Da), fragments corresponding to the lysine backbone.

Experimental Protocol for ESI-MS

- Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole Mass Spectrometer.
- Ionization Mode: Positive ion mode.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.

- **Data Acquisition:** A full scan is acquired to determine the molecular weight. For fragmentation analysis (MS/MS), the parent ion (e.g., m/z 381.20) is isolated and subjected to collision-induced dissociation (CID).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in **Boc-Lys(Z)-OH**, thereby confirming its identity.

Characteristic FTIR Absorption Bands

Wavenumber (cm^{-1})	Assignment
3300-3400	N-H stretching (amide)[7]
2800-3000	C-H stretching (aliphatic)[7]
~1710	C=O stretching (carbonyl of Boc, Z, and carboxylic acid)[7]
~1520	N-H bending (amide II)
~1160	C-O stretching (Boc group)
~700 and ~740	C-H bending (aromatic ring of Z group)

Experimental Protocol for FTIR

- **Instrument:** FTIR Spectrometer.
- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Conclusion

A comprehensive analytical approach is essential for the thorough characterization of **Boc-Lys(Z)-OH**. While HPLC provides critical information on chemical and enantiomeric purity, NMR and MS are indispensable for definitive structural confirmation. FTIR serves as a rapid

and convenient method for identity verification. By employing a combination of these techniques and following detailed experimental protocols, researchers can ensure the quality of this vital reagent, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

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